molecular formula C14H8N2O2 B8409967 7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine

7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine

Cat. No. B8409967
M. Wt: 236.22 g/mol
InChI Key: JQOAJKNIKXVCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H8N2O2 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

2-(5-oxochromeno[2,3-b]pyridin-7-yl)acetonitrile

InChI

InChI=1S/C14H8N2O2/c15-6-5-9-3-4-12-11(8-9)13(17)10-2-1-7-16-14(10)18-12/h1-4,7-8H,5H2

InChI Key

JQOAJKNIKXVCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 25 g of 7-bromomethyl-5-oxo-5H-[1]benzopyrano-[2,3-b]pyridine and 175 ml of dimethylformamide is added 5.1 g of sodium cyanide under ice cooling. The mixture is stirred at room temperature for 2 hours, and then 300 ml of water is added to the reaction mixture. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from dioxane to give 17 g of 7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine melting at 198°-201°C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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